molecular formula C11H12ClFO B1328073 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane CAS No. 898761-04-1

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Cat. No.: B1328073
CAS No.: 898761-04-1
M. Wt: 214.66 g/mol
InChI Key: PCTCPOPFECWKEI-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is a halogenated aromatic ketone with the molecular formula $$ \text{C}{11}\text{H}{12}\text{ClFO} $$ and a molecular weight of 214.66 g/mol. Its structural features include a phenyl ring substituted with fluorine and methyl groups at the 4- and 3-positions, respectively, connected to a butanone chain terminated by a chlorine atom. The compound belongs to the class of α-haloketones, characterized by a ketone functional group adjacent to a halogenated carbon atom.

Table 1: Key Chemical Identifiers

Property Value
CAS Number 898761-04-1
Molecular Formula $$ \text{C}{11}\text{H}{12}\text{ClFO} $$
Molecular Weight 214.66 g/mol
IUPAC Name 4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
SMILES CC1=C(C=CC(=C1)C(=O)CCCCl)F
InChI Key PCTCPOPFECWKEI-UHFFFAOYSA-N

The compound’s structural complexity arises from the interplay of electron-withdrawing (fluoro, chloro) and electron-donating (methyl) groups, which influence its reactivity in synthetic applications.

Historical Context and Discovery

The compound was first documented in chemical databases in 2008, with its initial synthesis likely driven by the growing interest in fluorinated building blocks for pharmaceutical and materials science applications. The development of advanced halogenation techniques, such as organophosphorus-mediated monodefluorination (reported in 2025), has enabled more efficient access to structurally precise α-haloketones like this compound. Its discovery aligns with broader trends in organic chemistry to exploit fluorine’s unique electronic properties and chlorine’s versatility in cross-coupling reactions.

Nomenclature Systems and IUPAC Designation

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The root name "butan-1-one" denotes a four-carbon ketone, while the prefixes "4-chloro" and "4-fluoro-3-methylphenyl" specify the substituents. Alternative naming systems include:

Table 2: Nomenclature Comparison

System Name
IUPAC 4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
Common 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-butanone
SMILES CC1=C(C=CC(=C1)C(=O)CCCCl)F
InChI InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3

The precision of IUPAC nomenclature ensures unambiguous communication in research, particularly when describing regioisomers or evaluating synthetic pathways.

Significance in Organic Chemistry Research

This compound exemplifies the strategic use of halogenated ketones as intermediates in complex molecule synthesis. Its fluorine and chlorine substituents enhance electrophilicity at the α-carbon, making it a valuable substrate for nucleophilic substitutions and cross-coupling reactions. Recent advances, such as the interrupted Perkow reaction, leverage such substrates to install diverse functional groups while preserving ketone reactivity.

In pharmaceutical research, structurally analogous α-haloketones serve as precursors to protease inhibitors and tranquilizers, underscoring this compound’s potential utility. Additionally, its role in materials science is highlighted by studies on fluorinated polymers, where halogenated aromatic cores improve thermal stability and electronic properties.

Research Applications:

  • Synthetic Building Block : Used in metal-free C–F activation strategies to generate α-chloroperfluoroalkyl ketones.
  • Electrophilic Substrates : Participates in Friedel-Crafts acylations due to the electron-deficient aryl ring.
  • Ligand Design : Halogenated aromatic ketones contribute to coordination complexes in catalysis.

The compound’s modular structure allows for tailored modifications, aligning with the demand for customizable fluorinated architectures in drug discovery and advanced materials.

Properties

IUPAC Name

4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTCPOPFECWKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645152
Record name 4-Chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
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Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-04-1
Record name 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID00645152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

  • Starting Materials:

    • 4-fluoro-3-methylbenzene (aromatic substrate)
    • 4-chlorobutanoyl chloride (acyl chloride with chloro substituent)
    • Lewis acid catalyst (commonly aluminum chloride, AlCl3)
  • Reaction Conditions:

    • Anhydrous environment to prevent hydrolysis of acyl chloride
    • Controlled temperature (often 0–5 °C initially, then room temperature)
    • Stirring under inert atmosphere (nitrogen or argon) to avoid moisture and oxidation
  • Mechanism:
    The Lewis acid activates the acyl chloride, generating an acylium ion intermediate that electrophilically attacks the aromatic ring at the position ortho or para to the methyl substituent, favoring para substitution due to steric and electronic effects. The chloro substituent on the acyl chloride remains intact, resulting in the formation of 4-chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane.

  • Workup:

    • Quenching with ice-cold water or dilute acid to decompose the complex
    • Extraction with organic solvents (e.g., dichloromethane)
    • Washing, drying, and purification by column chromatography or recrystallization
  • Yields:
    Literature on similar compounds reports moderate to high yields (60–90%) depending on reaction optimization.

Alternative Synthetic Routes

  • Halogenation of Preformed Ketone:
    Starting from 1-(4-fluoro-3-methylphenyl)butan-1-one, selective chlorination at the 4-position of the butanone chain can be achieved using reagents such as N-chlorosuccinimide (NCS) under radical or electrophilic conditions. This method requires careful control to avoid over-chlorination or side reactions.

  • Grignard or Organometallic Addition:
    Preparation of the ketone via addition of a 4-chlorobutyl organometallic reagent to a 4-fluoro-3-methylbenzoyl derivative, followed by oxidation, though less common due to the sensitivity of halogen substituents to organometallic reagents.

Industrial Production Considerations

  • Use of continuous flow reactors for better heat and mass transfer, improving yield and purity.
  • Automated control of reaction parameters (temperature, reagent feed rates) to optimize the Friedel-Crafts acylation step.
  • Implementation of in-line purification techniques to reduce processing time and solvent use.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Disadvantages Typical Yield (%)
Friedel-Crafts Acylation 4-fluoro-3-methylbenzene, 4-chlorobutanoyl chloride, AlCl3 Anhydrous, 0–25 °C, inert atmosphere Straightforward, well-established Requires strict moisture control 70–90
Halogenation of Preformed Ketone 1-(4-fluoro-3-methylphenyl)butan-1-one, NCS Radical or electrophilic conditions, controlled temperature Allows late-stage chlorination Risk of over-chlorination 50–70
Organometallic Addition 4-fluoro-3-methylbenzoyl derivative, 4-chlorobutyl magnesium bromide Anhydrous, low temperature Potential for diverse modifications Sensitive to halogens, complex Variable

Research Findings and Analytical Data

  • NMR Spectroscopy:
    Proton NMR confirms the aromatic substitution pattern and the presence of the ketone methylene protons adjacent to the chloro substituent. Fluorine coupling constants provide evidence for the fluoro substituent position.

  • Purity and Yield Optimization:
    Studies indicate that controlling the molar ratio of acyl chloride to aromatic substrate and the amount of Lewis acid catalyst is critical for maximizing yield and minimizing side products.

  • Safety Notes: The compound is reactive and potentially toxic; standard organic synthesis safety protocols apply, including use of gloves, goggles, and fume hoods.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have indicated that derivatives of compounds similar to 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane exhibit significant antimicrobial properties. For instance, research has shown that modifications of halogenated compounds can enhance their efficacy against resistant bacterial strains, making them potential candidates for new antibiotic formulations .

Drug Development : The compound's structure allows for modifications that can lead to the development of novel pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold in drug design, particularly in developing treatments for conditions where existing medications are ineffective due to resistance .

Materials Science Applications

Polymer Chemistry : In materials science, the compound can serve as a precursor for synthesizing various polymers. Its functional groups enable it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or adhesives .

Nanomaterials : The integration of this compound into nanomaterials has been explored for enhancing the performance of electronic devices. By modifying its structure, researchers have been able to create nanocomposites that exhibit improved electrical conductivity and thermal stability .

Solvent Alternatives

Given the increasing regulatory pressures on the use of traditional solvents, this compound has been investigated as a potential alternative in cleaning and degreasing applications. Its properties suggest that it could replace chlorinated solvents commonly used in industrial processes, which are known to have detrimental environmental impacts .

Case Study 1: Antimicrobial Efficacy

A study conducted at Ain Shams University evaluated various derivatives of halogenated compounds, including those related to this compound. The findings demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .

Case Study 2: Polymer Synthesis

Research published in the Royal Society of Chemistry highlighted the successful use of this compound in synthesizing novel polymers with enhanced mechanical properties. The study focused on creating materials suitable for high-performance applications such as aerospace components .

Case Study 3: Solvent Replacement

A project aimed at identifying safer alternatives to chlorinated solvents included trials with this compound. Results indicated that this compound could effectively clean metal surfaces without the harmful environmental effects associated with traditional solvents .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent positions and functional groups on the phenyl ring. Key examples include:

Compound Name CAS Number Substituents on Phenyl Ring Molecular Weight (g/mol) Key Applications/References
4-Chloro-1-(4-fluorophenyl)-1-oxobutane 3874-54-2 4-fluoro 200.64 Precursor for benperidol
4-Chloro-1-(2-fluorophenyl)-1-oxobutane 2823-19-0 2-fluoro 200.64 Intermediate in cytotoxic agents
4-Chloro-1-(4-methylphenyl)-1-oxobutane 38425-26-2 4-methyl 198.67 Alkylating agent in drug synthesis
Target Compound Not Available 4-fluoro, 3-methyl ~214.68 (estimated) Potential antipsychotic intermediates

Key Observations :

  • Electron Effects : The 4-fluoro substituent in 3874-54-2 enhances electrophilicity at the ketone group, facilitating nucleophilic substitution reactions . In contrast, the 2-fluoro isomer (2823-19-0) exhibits steric hindrance, reducing reactivity in certain synthetic pathways .

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog (3874-54-2) 4-Methylphenyl Analog (38425-26-2)
Boiling Point (°C) Not Reported 245–247 (estimated) 260–262
Solubility Low in water Low in water Low in water
Stability Stable under anhydrous Sensitive to hydrolysis Stable

The target compound’s stability is likely superior to 3874-54-2 due to the methyl group’s steric protection of the ketone moiety.

Biological Activity

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is a halogenated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which includes a chloro and a fluoro substituent on a phenyl ring, suggests possible interactions with biological targets that can lead to therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The chemical formula for this compound is C₁₁H₁₂ClF₁O. It possesses distinct physical properties such as:

PropertyValue
Molecular Weight232.67 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into specific activities observed in studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of halogenated ketones. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria. A recent study reported that derivatives with halogen substitutions demonstrated minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against resistant strains like Staphylococcus aureus and Mycobacterium tuberculosis .

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been documented extensively. For example, pyrazole derivatives have shown significant inhibition of inflammatory cytokines and cyclooxygenase enzymes (COX-1 and COX-2), suggesting that similar mechanisms could be at play for this compound. Compounds exhibiting IC₅₀ values in the low micromolar range have been linked to reduced inflammation in animal models .

Anticancer Activity

Emerging evidence suggests that halogenated compounds can inhibit cancer cell proliferation. For instance, certain derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. The selectivity index (SI) for these compounds often exceeds 20, indicating a promising therapeutic window . Specific studies highlighted that related compounds inhibited tumor growth in vivo, showcasing significant potential for further development .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the efficacy of various halogenated ketones against resistant bacterial strains, it was found that compounds structurally similar to this compound exhibited MIC values as low as 0.5 μg/mL against resistant Mycobacterium strains, demonstrating robust antimicrobial activity .

Case Study 2: Anti-inflammatory Mechanisms
A series of experiments conducted on animal models indicated that the administration of related compounds led to a significant reduction in paw edema and inflammatory markers such as TNF-α and IL-6. These findings suggest that the compound may act through inhibition of key inflammatory pathways .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, describes a cyclohexene derivative synthesized using ethyl esters under reflux conditions (60–80°C) with anhydrous solvents like dichloromethane. Similar protocols can be adapted, employing low-temperature control (0–6°C) for chloro-substitution to minimize side reactions . Optimization should include:
  • Catalyst screening : Lewis acids (e.g., AlCl₃) for acylation.
  • Solvent selection : Anhydrous aprotic solvents (e.g., DCM) to stabilize intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating the target compound .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and chloro groups). For instance, highlights fluorine’s deshielding effect on adjacent protons (δ 7.2–7.8 ppm).
  • FT-IR : Ketone C=O stretch (~1700 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z 270.05) .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the fluoromethyl and chloro groups be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. demonstrates that ortho-substituents on the phenyl ring hinder electrophilic substitution. Strategies include:
  • Directing groups : Use of temporary protecting groups (e.g., -NO₂) to guide chloro/fluoro placement, followed by reduction .
  • Microwave-assisted synthesis : Enhances reaction control, reducing byproducts (e.g., 30% yield improvement in ’s pyrrole derivatives) .
  • Computational modeling : DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example:
  • Solvent correction : Compare experimental NMR (CDCl₃) with simulated data (Gaussian 09, B3LYP/6-311+G(d,p)) .
  • X-ray crystallography : Absolute configuration validation, as in ’s pyrazoline structure (R-factor < 0.05) .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers .

Q. How can biologically active derivatives of this compound be designed and synthesized?

  • Methodological Answer :
  • Scaffold modification : Introduce spirocycles () or heterocycles (e.g., oxadiazoles in ) to enhance bioactivity .
  • SAR studies : Replace the oxobutane group with ester or amide moieties (e.g., ’s methyl 4-oxobutanoate derivatives) to modulate solubility .
  • In vitro screening : Use kinase inhibition assays (IC₅₀) or antimicrobial protocols (MIC) to prioritize candidates .

Notes

  • Methodological Rigor : Answers integrate multi-evidence protocols (e.g., synthesis from , crystallography from ).
  • Advanced Techniques : Emphasized computational and dynamic methods for resolving complex data conflicts.

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